Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) is a heterocyclic compound featuring a pyrrolopyridine core with a methyl ester at position 3 and a methyl substituent at position 2. Its molecular formula is C₁₀H₁₀N₂O₂, and its molecular weight is 190.20 g/mol . Its structure is characterized by a fused bicyclic system, with the pyrrole ring fused to a pyridine ring at positions 3 and 2 (Figure 1).
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)9-7(12-6)4-3-5-11-9/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDUFMXGODSUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with an appropriate ester derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to kinase inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, preventing the binding of natural substrates and thereby inhibiting the signaling pathway .
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
Table 1 summarizes key analogs differing in substituent positions, ester groups, and fused heterocycles.
Key Observations :
- Substituent Effects : The addition of a methyl group at position 2 in the target compound increases hydrophobicity compared to the unsubstituted analog (176.17 vs. 190.20 g/mol) .
- Ring Fusion Position : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a pyrrole-pyridine fusion at positions 2 and 3, altering electronic distribution compared to the [3,2-b] system .
- Heterocycle Replacement: Thieno[3,2-b]pyridine derivatives (e.g., methyl 6-chlorothieno analog) replace the pyrrole ring with thiophene, enhancing sulfur-mediated interactions .
Key Observations :
Physical and Spectral Properties
Table 3 compares melting points and spectral data.
Key Observations :
- Limited data exist for the target compound’s physical properties, highlighting a research gap.
- Esters (e.g., ethyl vs. methyl) show distinct $^1$H NMR signals (e.g., 1.35 ppm for ethyl CH₃) .
Biological Activity
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 1190311-14-8
Biological Activity Overview
This compound is studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds bearing similar structures have shown activity against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The pyrrole ring structure is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that similar pyrrolopyridine derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : Compounds with similar structures have been documented to inhibit the proliferation of cancer cells by inducing apoptosis and affecting key signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS production in cancer cells, leading to oxidative stress and subsequent cell death .
- Interference with Protein Interactions : Molecular dynamics simulations suggest that these compounds can interact with proteins involved in cell survival and proliferation, such as Bcl-2 family proteins .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in Nature highlighted the anticancer properties of pyrrolopyridine derivatives, noting their effectiveness against multiple human cancer cell lines through apoptosis-related pathways .
- Another investigation focused on the synthesis and evaluation of various pyrrolopyridine analogs showed promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
